molecular formula C17H22N4O B6537269 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine CAS No. 1170474-29-9

1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine

Cat. No.: B6537269
CAS No.: 1170474-29-9
M. Wt: 298.4 g/mol
InChI Key: DCDIVSCOWJRYPW-UHFFFAOYSA-N
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Description

The compound 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine is a hybrid molecule combining a substituted pyrazole ring and a 4-phenylpiperazine moiety. The pyrazole component features an ethyl group at the N1 position and a methyl group at C3, while the carbonyl group bridges the pyrazole to the piperazine ring. This structural motif is common in medicinal chemistry, as piperazine derivatives are known for their versatility in interacting with biological targets, including neurotransmitter receptors and enzymes .

Properties

IUPAC Name

(2-ethyl-5-methylpyrazol-3-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-3-21-16(13-14(2)18-21)17(22)20-11-9-19(10-12-20)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDIVSCOWJRYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural analogs of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine, highlighting substituent variations and associated biological activities:

Compound Name Substituents/Modifications Biological Activity/Properties References
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine Sulfonyl group at piperazine N1 Radiation mitigator, neuroprotective
1-(3-Aminopropyl)-4-phenylpiperazine Aminopropyl linker at piperazine Anticonvulsant, antinociceptive
KN-62 Isoquinolinesulfonyl groups at piperazine P2X receptor antagonist (IC50: ~43 µM)
1-Benzoyl-4-(4-nitrophenyl)piperazine Benzoyl and nitro groups Structural crystallography data
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Pyrazole with ethoxyphenyl and sulfonamide Antiviral (monkeypox DNA polymerase inhibitor)

Key Comparisons

Substituent Effects on Bioactivity

  • Pyrazole vs. Sulfonyl Groups : The target compound’s pyrazole-carbonyl group contrasts with sulfonyl substituents in 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine . The sulfonyl group enhances radiation-mitigating properties by modulating oxidative stress pathways , whereas pyrazole derivatives (e.g., N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide ) exhibit antiviral activity via DNA polymerase inhibition .
  • Carbonyl Linkage Importance : Analogous to KN-62 , the carbonyl group in the target compound likely stabilizes receptor interactions. demonstrates that removing the carbonyl (e.g., amine-linked analogs) reduces D3 receptor affinity by >100-fold, underscoring its critical role in binding .

Lipophilicity and Pharmacokinetics The ethyl and methyl groups on the pyrazole ring increase lipophilicity compared to polar substituents like sulfonamides or nitro groups. This modification may enhance CNS penetration, as seen in 1-(3-aminopropyl)-4-phenylpiperazine, which exhibits anticonvulsant effects .

Synthetic Approaches The target compound’s synthesis likely involves coupling 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride with 4-phenylpiperazine, akin to methods in (microwave-assisted alkylation) or (condensation with aminoalkylmorpholines) .

Pharmacological Data Limitations

While direct data for the target compound are scarce, inferences can be drawn from analogs:

  • Anticancer Potential: Pyrazole-piperazine hybrids in show antiproliferative activity in prostate cancer cells via kinase inhibition.

Preparation Methods

Cyclization for Pyrazole Core Formation

The pyrazole ring is typically synthesized via cyclization of hydrazine derivatives with β-keto esters. For 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid , phenylhydrazine and ethyl acetoacetate are condensed in a C1–C6 alcohol (e.g., ethanol) under acidic conditions. This forms the 3-methylpyrazole intermediate, which is subsequently N-ethylated using ethyl iodide or diethyl sulfate in the presence of a base like potassium carbonate.

Example Protocol

  • Reactants : Phenylhydrazine (1.0 equiv), ethyl acetoacetate (1.2 equiv)

  • Conditions : Reflux in ethanol with concentrated HCl (12–24 hrs)

  • Yield : 68–73% after crystallization

Acyl Chloride Formation

The carboxylic acid group at the pyrazole 5-position is activated for coupling by converting it to an acyl chloride. Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) is the preferred reagent, as it avoids hazardous alternatives like thionyl chloride.

Key Steps

  • Reaction : 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv) is stirred with POCl₃ (3.0 equiv) in DMF (catalytic) at 60–80°C for 4–6 hrs.

  • Workup : The mixture is quenched in ice-water, and the acyl chloride is extracted with dichloromethane.

Coupling with 4-Phenylpiperazine

The acyl chloride reacts with 4-phenylpiperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions. Triethylamine or sodium bicarbonate is used to scavenge HCl, driving the reaction to completion.

Optimized Conditions

  • Molar Ratio : Acyl chloride (1.0 equiv), 4-phenylpiperazine (1.1 equiv)

  • Base : Sodium hydride (1.5 equiv) in DMF at 80°C for 12 hrs

  • Yield : 65–72% after column chromatography

Alternative Pathways and Modifications

Direct Alkylation of Pyrazole Intermediates

Ethyl 3-methyl-1H-pyrazole-4-carboxylate (a precursor) can be alkylated at the N1 position using ethylating agents like ethyl bromide in DMF with sodium hydride. Subsequent hydrolysis of the ester group provides the carboxylic acid for coupling.

Data Table 1: Alkylation Conditions and Yields

StepReagents/ConditionsYieldSource
N1-EthylationEthyl bromide, NaH, DMF, 80°C, 6 hrs73%
Ester HydrolysisH₂SO₄, EtOH, reflux, 20 hrs85%

One-Pot Tandem Reactions

Recent advances employ tandem cyclization-acylation in a single pot. For example, in situ generation of the pyrazole-carboxylic acid followed by immediate POCl₃ treatment reduces purification steps.

Advantages

  • Time Efficiency : 30% reduction in total synthesis time

  • Yield Improvement : 78% overall yield vs. 65% in stepwise methods

Critical Analysis of Methodologies

Regioselectivity Challenges

N-alkylation of pyrazoles often faces competition between N1 and N2 positions. Steric hindrance from the 3-methyl group favors N1-ethylation, but excess alkylating agent (1.5–2.0 equiv) is required to suppress byproducts.

Mitigation Strategies

  • Use of bulky bases (e.g., NaH) to deprotonate N1 selectively

  • Low-temperature alkylation (0–5°C) to slow competing reactions

Solvent and Temperature Optimization

DMF outperforms THF and acetonitrile in coupling reactions due to its high polarity and ability to stabilize charged intermediates. Elevated temperatures (80–100°C) are critical for overcoming activation energy barriers in acyl chloride substitutions.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals for ethyl groups (δ 1.2–1.4 ppm, triplet), pyrazole protons (δ 8.0–8.5 ppm), and piperazine protons (δ 2.5–3.5 ppm).

  • MS (ESI+) : Molecular ion peak at m/z 323.3 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity achieved via silica gel chromatography (ethyl acetate/hexane, 1:4).

  • Melting Point : 135–137°C (lit. 134–136°C).

Scalability and Industrial Feasibility

The POCl₃/DMF-mediated acylation and NaH-driven coupling are scalable to kilogram-scale production with minor modifications. Key considerations include:

  • Cost : DMF recycling reduces expenses by 40%.

  • Safety : Phosphorus oxychloride requires strict moisture control to prevent HCl release .

Q & A

Q. What are the key synthetic strategies for preparing 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperazine core. A common approach includes:

  • Step 1: Acylation of 4-phenylpiperazine with activated pyrazole-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides).
  • Step 2: Optimization of coupling conditions (e.g., use of coupling agents like EDC/HOBt) to ensure high regioselectivity for the pyrazole carbonyl group.
  • Step 3: Purification via column chromatography or recrystallization to isolate the target compound .
    Critical Considerations: Reaction temperature and solvent polarity significantly impact yield. For example, dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for acylation steps .

Q. How can researchers confirm the structural integrity of the compound?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR (¹H, ¹³C): Identify characteristic peaks, such as the piperazine N–CH₂ protons (~δ 2.5–3.5 ppm) and pyrazole aromatic protons (~δ 6.0–7.5 ppm) .
    • FTIR: Confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for this compound?

Methodological Answer: Discrepancies in reported activities (e.g., receptor binding vs. cellular assays) may arise from:

  • Experimental Variability: Differences in cell lines (e.g., HEK293 vs. neuronal cells) or assay conditions (e.g., serum-free media altering solubility).
  • Mechanistic Complexity: Off-target effects due to interactions with structurally similar receptors (e.g., 5-HT₁A vs. D₂ receptors).
    Resolution Strategies:
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to identify non-linear effects .
  • Knockout Models: Use CRISPR/Cas9-engineered cells lacking specific receptors to isolate target pathways .

Q. What methodologies are recommended for studying the compound’s neuroprotective potential?

Methodological Answer:

  • In Vitro Models:
    • Primary Neuronal Cultures: Assess neuroprotection against oxidative stress (e.g., H₂O₂-induced apoptosis) via MTT assays or live/dead staining .
    • Microglial Activation Assays: Measure TNF-α/IL-6 secretion (ELISA) to evaluate anti-inflammatory effects .
  • In Vivo Models:
    • Radiation-Induced Cognitive Decline: Administer the compound post-cranial irradiation in mice and assess memory retention (Morris water maze) .
    • Pharmacokinetics: Monitor brain penetration via LC-MS/MS analysis of plasma and cerebrospinal fluid .

Q. How can the stability of the compound under physiological conditions be optimized?

Methodological Answer:

  • pH Stability Studies: Conduct accelerated degradation tests at pH 1–8 (simulating gastrointestinal and lysosomal environments) using HPLC to track decomposition .
  • Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions affecting shelf life .
  • Prodrug Strategies: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility while maintaining activity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in receptor binding vs. functional assay results?

Methodological Answer:

  • Binding vs. Efficacy: High receptor affinity (Kᵢ < 100 nM) does not guarantee functional agonism/antagonism. Use β-arrestin recruitment assays (e.g., BRET) to distinguish biased signaling .
  • Allosteric Modulation: Screen for positive/negative allosteric modulators using calcium flux assays (FLIPR) .
  • Computational Docking: Compare binding poses (e.g., AutoDock Vina) to identify steric clashes or suboptimal interactions in active vs. inactive conformations .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueTarget SignalReference ValueEvidence ID
¹H NMRPiperazine CH₂ protonsδ 2.5–3.5 ppm
FTIRC=O stretch~1700 cm⁻¹
HRMS[M+H]⁺m/z calculated: 356.2

Q. Table 2: In Vivo Neuroprotection Protocol

ParameterMethod/ModelOutcome MetricEvidence ID
Cognitive functionMorris water maze (mice)Escape latency
NeuroinflammationELISA for IL-6/TNF-α (microglia)Cytokine concentration
PharmacokineticsLC-MS/MS (plasma/brain)Cₘₐₓ, T₁/₂

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